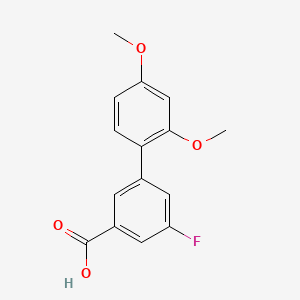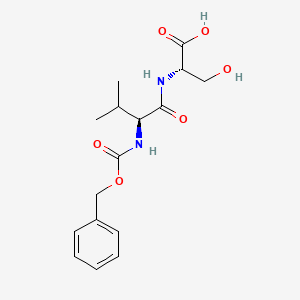
Z-Val-ser-OH
Overview
Description
Z-Val-ser-OH is a useful research compound. Its molecular formula is C16H22N2O6 and its molecular weight is 338.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Z-Val-ser-OH is a biochemical reagent used in proteomics research . It is primarily targeted towards serine proteases , a family of enzymes that degrade a wide range of proteins and play vital roles in a variety of biological processes .
Mode of Action
The mode of action of this compound involves interaction with its primary targets, the serine proteases. The mechanism of action of serine proteases involves several catalytic strategies that are common in enzymatic catalysis . The interaction of this compound with these enzymes results in changes to their activity, influencing the degradation of proteins.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving serine proteases. These enzymes play a role in a variety of biological processes, including food digestion, intracellular protein recycling, blood clotting, inflammation, and apoptosis . By interacting with serine proteases, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that the compound has a molecular weight of 33836
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with serine proteases. By influencing the activity of these enzymes, this compound can affect the degradation of proteins and the biological processes in which these enzymes are involved .
Biochemical Analysis
Biochemical Properties
Z-Val-ser-OH plays a significant role in biochemical reactions, particularly in the study of protease activity. It interacts with various enzymes, including serine proteases, which are crucial for numerous physiological processes. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition mechanisms . The interaction between this compound and serine proteases involves the formation of a covalent bond between the serine residue of the enzyme and the carbonyl carbon of the compound, leading to the cleavage of the peptide bond .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of serine proteases, which play a critical role in cell signaling and apoptosis . By modulating the activity of these enzymes, this compound can impact cell proliferation, differentiation, and survival . Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by protease-mediated signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with serine proteases. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue. This interaction leads to the cleavage of the peptide bond in this compound, resulting in the release of the serine residue and the formation of a stable acyl-enzyme intermediate . This intermediate can then be hydrolyzed to regenerate the active enzyme and release the cleaved product . The binding interactions and enzyme inhibition properties of this compound make it a valuable tool for studying protease activity and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can maintain its activity for several months when stored at appropriate temperatures . Degradation products may form over time, potentially affecting the compound’s efficacy and the outcomes of biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit serine protease activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys . Therefore, careful dosage optimization is essential when using this compound in animal studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to amino acid metabolism. The compound can be hydrolyzed by serine proteases to release valine and serine residues, which can then enter their respective metabolic pathways . Valine is primarily involved in carbohydrate metabolism, while serine plays a role in the synthesis of proteins, nucleotides, and phospholipids . The interaction of this compound with these metabolic pathways can influence metabolic flux and metabolite levels, potentially affecting cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and lysosomes . The compound’s activity and function can be influenced by its subcellular localization, as it may interact with different proteins and enzymes in these compartments . For example, in the cytoplasm, this compound can interact with cytosolic serine proteases, while in lysosomes, it may be involved in the degradation of intracellular proteins . The subcellular localization of this compound is likely regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(14(20)17-12(8-19)15(21)22)18-16(23)24-9-11-6-4-3-5-7-11/h3-7,10,12-13,19H,8-9H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPGEDJLONFGEL-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


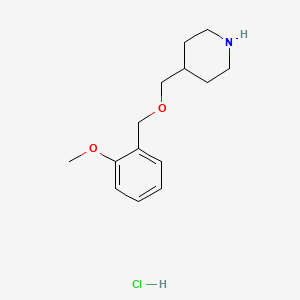
![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)
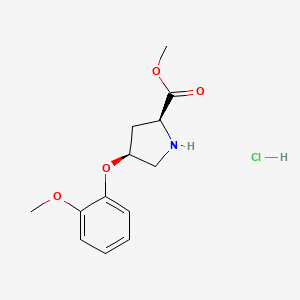
![4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456105.png)
![(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456111.png)

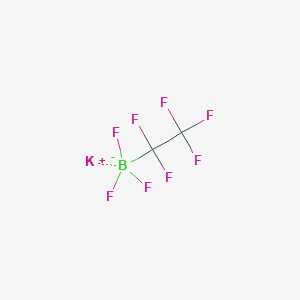
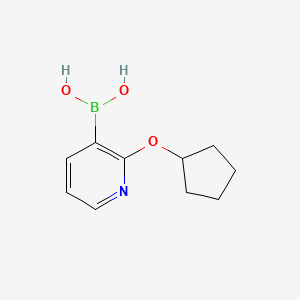


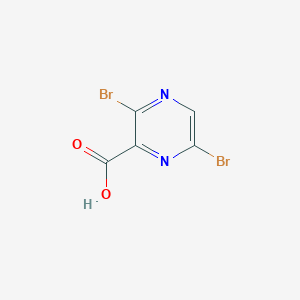
![4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B1456120.png)

